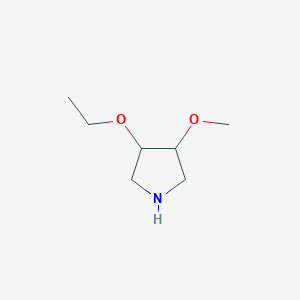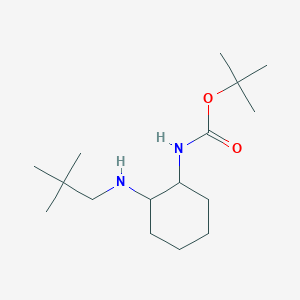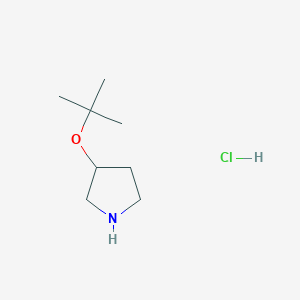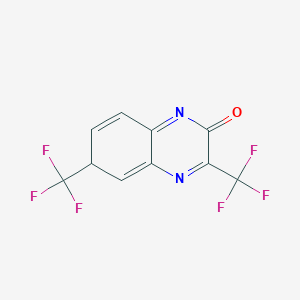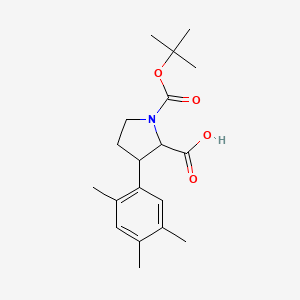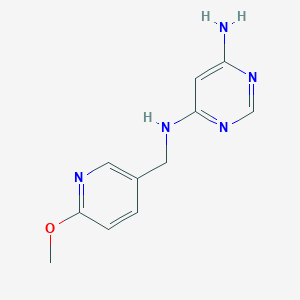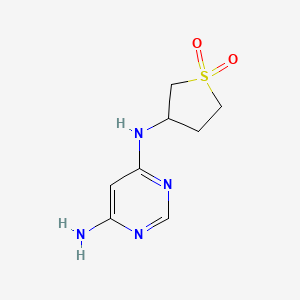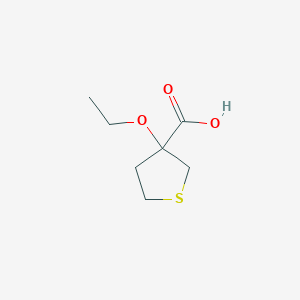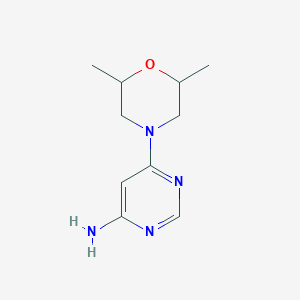![molecular formula C10H8BrNO3 B1470014 1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1503119-57-0](/img/structure/B1470014.png)
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- The compound has been used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, Hassan (2007) described the synthesis of thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole. These derivatives exhibit promising antimicrobial activities, highlighting the compound's role in developing new antimicrobial agents (Hassan, 2007).
Antimicrobial Activity
- Novel derivatives synthesized from similar compounds have been shown to possess significant antimicrobial properties. Research conducted by Mogulaiah et al. (2018) on pyrrolidine-1-carboxylic acid derivatives demonstrated their potential as antimicrobial agents, indicating the broader applicability of such chemical frameworks in addressing bacterial resistance (Mogulaiah, P. S. Sundar, Tasleem, 2018).
Antioxidant Agents
- Mateev, Georgieva, and Zlatkov (2022) explored the synthesis of pyrrole-based hydrazide-hydrazones, demonstrating the compound's utility in generating potential antioxidant agents. This study not only underscores the compound's versatility but also its potential contribution to developing novel antioxidants (Mateev, Georgieva, Zlatkov, 2022).
Organic Synthesis and Catalysis
- The compound has been involved in studies focusing on palladium-catalyzed reactions, as discussed by Bae and Cho (2014). Their work on carbonylative cyclization processes demonstrates the compound's relevance in organic synthesis, offering insights into novel synthetic routes for pyrrole derivatives (Bae, Cho, 2014).
Heterocyclic Compound Synthesis
- The synthesis and transformation of heterocyclic compounds based on the pyrrole framework are significant for developing pharmaceuticals and materials science. Studies such as those conducted by Koriatopoulou, Karousis, and Varvounis (2008) on the pyrrolo[2,1-c][1,4]benzodiazocine ring system showcase the compound's utility in creating complex heterocyclic systems with potential biological activity (Koriatopoulou, Karousis, Varvounis, 2008).
Eigenschaften
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYWGLBMQDAIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[2-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469931.png)
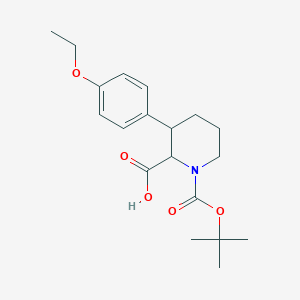
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
![1-(tert-Butoxycarbonyl)-3-[3-(4-fluorophenoxy)phenyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1469939.png)
